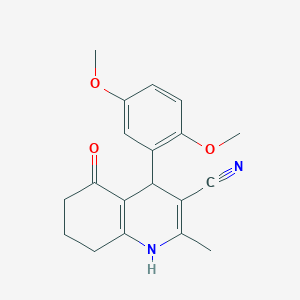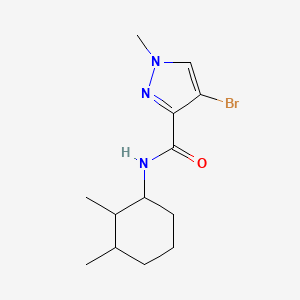![molecular formula C12H9Cl3N4O B10900677 4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, chlorinated phenyl groups, and a carbohydrazide moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
The synthesis of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the chlorinated phenyl group: This step involves the reaction of the pyrazole intermediate with a chlorinated benzaldehyde under basic conditions to form the corresponding hydrazone.
Formation of the carbohydrazide moiety: The final step involves the reaction of the hydrazone intermediate with a suitable reagent, such as an isocyanate or carbodiimide, to form the carbohydrazide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
化学反应分析
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell growth, thereby exerting its antimicrobial or anticancer effects.
相似化合物的比较
4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)-N-[(E)-(2,3-dichlorophenyl)methylidene]amine: This compound shares a similar chlorinated phenyl group but differs in its overall structure and functional groups.
4-Chloro-3-nitrocoumarin: This compound contains a chlorinated phenyl group and a nitro group, making it structurally similar but functionally different.
The uniqueness of 4-CHLORO-N’~3~-[(E)-1-(2,3-DICHLOROPHENYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C12H9Cl3N4O |
|---|---|
分子量 |
331.6 g/mol |
IUPAC 名称 |
4-chloro-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9Cl3N4O/c1-19-6-9(14)11(18-19)12(20)17-16-5-7-3-2-4-8(13)10(7)15/h2-6H,1H3,(H,17,20)/b16-5+ |
InChI 键 |
YOGUKYXXKUPNGS-FZSIALSZSA-N |
手性 SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)Cl |
规范 SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid](/img/structure/B10900606.png)
![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900620.png)

![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
![3-chloro-N-(2-chloropyridin-3-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900689.png)
